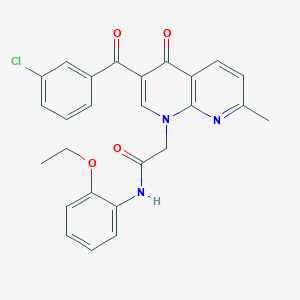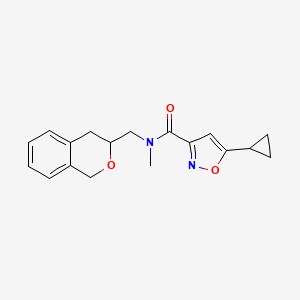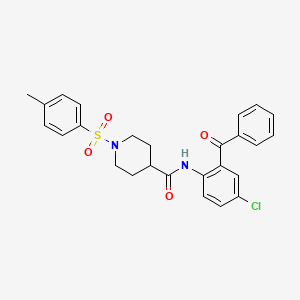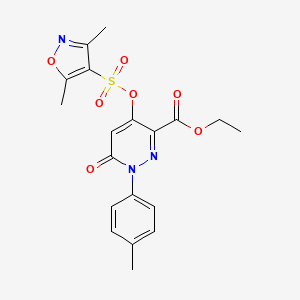![molecular formula C19H24O3Si B2523506 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid CAS No. 310409-17-7](/img/structure/B2523506.png)
3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of silyl derivatives, such as tert-butyldimethylsilyl derivatives of various acids, has been studied. A simple procedure for the formation of these derivatives has been identified, which may be relevant to the synthesis of 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid . Additionally, bismuth-based cyclic synthesis has been used for the preparation of related compounds, suggesting potential synthetic routes for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as di-tert-butylphosphinic acid, has been determined using single-crystal x-ray methods . This provides a precedent for the analysis of the molecular structure of 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid, which could similarly be investigated using x-ray crystallography to determine its conformation and bonding.
Chemical Reactions Analysis
The reactivity of silyl-containing compounds can be complex. For example, the reaction of a tert-butyl-substituted compound with thionyl chloride led to unexpected products, indicating that redox processes may be involved . This suggests that the chemical reactions of 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid could also yield surprising results and would require careful analysis to understand its reactivity fully.
Physical and Chemical Properties Analysis
The conformational preferences of silyl-containing compounds, such as 3-(trimethylsilyl)propionic acid, have been studied using NMR spectroscopy . This technique could be applied to 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid to determine its conformational behavior in solution. The physical properties, such as stability and gas chromatographic retention data, of tert-butyldimethylsilyl derivatives have also been reported, which could inform the analysis of the physical and chemical properties of the compound .
Scientific Research Applications
Synthesis of Complex Organic Molecules :
- Overman and Rishton (2003) explored the use of 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid derivatives in synthesizing complex organic molecules like 3-(S)-[(tert-butyldiphenylsilyl)oxy]-2-butanone. This compound acts as an intermediate in various organic syntheses, showcasing its utility in the construction of complex molecular structures (Overman & Rishton, 2003).
Organometallic Chemistry Applications :
- Patra, Merz, and Metzler‐Nolte (2012) demonstrated the use of 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid derivatives in organometallic chemistry. They synthesized and characterized planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, indicating the compound's relevance in organometallic syntheses and potential medicinal applications (Patra, Merz, & Metzler‐Nolte, 2012).
Silanol Synthesis :
- Glekas and Sieburth (2001) researched the synthesis of silanols using 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid derivatives. They found that the presence of a tert-butyl group and the absence of a second internal nucleophile limits the efficiency of silanol synthesis. This study provides insight into the nuances of using this compound in silanol synthesis (Glekas & Sieburth, 2001).
Pharmaceutical Intermediate Synthesis :
- Wang and Lindsey (2021) used 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid derivatives in the synthesis of AD-Dihydrodipyrrins, which are relevant to the development of native chlorophylls and bacteriochlorophylls. This showcases its role in the synthesis of biologically significant compounds, potentially useful in pharmaceutical applications (Wang & Lindsey, 2021).
Chemical Reaction Catalysis and Modification :
- Denmark, Wynn, and Beutner (2002) discussed the use of tert-butyldimethylsilyl ketene acetal, a related derivative, as a promoter in aldol addition reactions. This study highlights the potential of 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid derivatives in facilitating and modifying chemical reactions (Denmark, Wynn, & Beutner, 2002).
Role in Synthesis of Novel Organic Compounds :
- Maag and Rydzewski (1992) described the use of tert-butyldiphenylsilyl derivatives in synthesizing novel organic compounds like carbocyclic nucleosides. This research suggests the versatility of 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid derivatives in creating diverse organic structures (Maag & Rydzewski, 1992).
Applications in Polymer Science :
- Ishizone, Han, Okuyama, and Nakahama (2003) utilized tert-butyldimethylsilyl-protected oligo(ethylene glycol) methacrylates, related to 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid, for anionic polymerization, resulting in water-soluble polymethacrylates. This indicates its use in advanced polymer science for creating specific polymer structures (Ishizone, Han, Okuyama, & Nakahama, 2003).
Diverse Chemical Synthesis :
- The compound's derivatives have been used in the synthesis of various complex chemical structures, including those with applications in pharmacology, polymer science, and organic chemistry, showcasing its versatility as a chemical intermediate.
Mechanism of Action
The TBDPS group is a protecting group for alcohols . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The novel features that they highlight are the increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups .
Safety and Hazards
The safety information for 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
As a building block in organic chemistry, 3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid has potential for various applications in the synthesis of complex molecules. Its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups makes it a valuable tool in the field .
properties
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3Si/c1-19(2,3)23(22-15-14-18(20)21,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCLRMHYSJYSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid | |
CAS RN |
310409-17-7 |
Source


|
| Record name | 3-[(tert-butyldiphenylsilyl)oxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluoroanilino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B2523424.png)

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2523429.png)
![(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2523430.png)
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2523431.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2523433.png)



![(E)-4-(Dimethylamino)-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]but-2-enamide](/img/structure/B2523442.png)


![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2523445.png)